molecular formula C21H24F3N5O B11253744 4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine

4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine

Cat. No.: B11253744
M. Wt: 419.4 g/mol
InChI Key: KKQWMMVKUFQSGT-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl, piperazinyl, and trifluoromethylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C21H24F3N5O

Molecular Weight

419.4 g/mol

IUPAC Name

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C21H24F3N5O/c1-15-14-18(27-8-4-5-9-27)26-20(25-15)29-12-10-28(11-13-29)19(30)16-6-2-3-7-17(16)21(22,23)24/h2-3,6-7,14H,4-5,8-13H2,1H3

InChI Key

KKQWMMVKUFQSGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4CCCC4

Origin of Product

United States

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